molecular formula C26H35N3O3 B605653 (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide CAS No. 1657028-64-2

(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Cat. No.: B605653
CAS No.: 1657028-64-2
M. Wt: 437.6 g/mol
InChI Key: LGYDWJJZDCXEOV-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

AT-076 has several scientific research applications:

    Chemistry: AT-076 is used as a reference compound in studies involving opioid receptor antagonists.

    Biology: It is employed in research to understand the biological mechanisms of opioid receptors and their role in pain and addiction.

    Medicine: AT-076 is investigated for its potential therapeutic applications in pain management and addiction treatment.

    Industry: The compound is used in the development of new analgesics and addiction treatments.

Preparation Methods

Chemical Reactions Analysis

AT-076 undergoes various chemical reactions, including:

    Oxidation: AT-076 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within AT-076, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the AT-076 molecule, potentially enhancing its receptor affinity or selectivity.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

AT-076 acts as a silent antagonist of all four opioid receptors. It behaves as a competitive antagonist of the μ-opioid receptor and δ-opioid receptor and as a noncompetitive antagonist of the κ-opioid receptor and nociceptin receptor . The molecular targets and pathways involved include the inhibition of opioid receptor signaling, which reduces the effects of endogenous and exogenous opioids.

Comparison with Similar Compounds

AT-076 is unique due to its balanced antagonistic activity across all four opioid receptors. Similar compounds include:

AT-076’s uniqueness lies in its ability to act as a balanced antagonist across all four opioid receptors, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

1657028-64-2

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[4-(3-hydroxyphenyl)piperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

InChI

InChI=1S/C26H35N3O3/c1-17(2)25(16-29-10-8-18(9-11-29)19-4-3-5-22(30)12-19)28-26(32)24-14-20-6-7-23(31)13-21(20)15-27-24/h3-7,12-13,17-18,24-25,27,30-31H,8-11,14-16H2,1-2H3,(H,28,32)/t24-,25-/m1/s1

InChI Key

LGYDWJJZDCXEOV-JWQCQUIFSA-N

Isomeric SMILES

CC(C)[C@@H](CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O

SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Canonical SMILES

CC(C)C(CN1CCC(CC1)C2=CC(=CC=C2)O)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-076;  AT 076;  AT076.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 3
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 4
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 5
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide
Reactant of Route 6
(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.